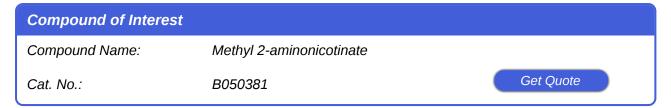


An In-depth Technical Guide to the Chemical Properties of Methyl 2-Aminonicotinate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminonicotinate is a pivotal chemical intermediate, extensively utilized in the synthesis of a variety of pharmacologically active compounds. Its unique bifunctional nature, possessing both an amino group and a methyl ester on a pyridine scaffold, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties of **methyl 2-aminonicotinate**, detailed experimental protocols for its synthesis and characterization, and its application in the development of targeted therapeutics such as Poly(ADP-ribose) polymerase (PARP) and phosphodiesterase 7 (PDE7) inhibitors.

Chemical and Physical Properties

Methyl 2-aminonicotinate, also known as methyl 2-amino-3-pyridinecarboxylate, is a stable, off-white to pale yellow crystalline solid at room temperature. Its fundamental properties are summarized below.

Identification and Structure



Property	Value
Chemical Name	Methyl 2-aminonicotinate
Synonyms	Methyl 2-amino-3-pyridinecarboxylate, 2- Aminonicotinic acid methyl ester
CAS Number	14667-47-1[1]
Molecular Formula	C7H8N2O2[1]
Molecular Weight	152.15 g/mol [1]
Chemical Structure	
InChI Key	NZZDEODTCXHCRS-UHFFFAOYSA-N
SMILES	COC(=O)c1cccnc1N

Physical Properties

A compilation of the key physical properties of **methyl 2-aminonicotinate** is provided in the table below, offering a snapshot of its behavior under various conditions.

Property	Value	Source
Melting Point	82-86 °C	[2]
Boiling Point	251.3 ± 20.0 °C at 760 mmHg (Predicted)	[2]
Density	1.238 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Soluble in methanol and DMSO.	[2]
Appearance	Off-white to pale yellow powder/crystal	[2]

Spectroscopic Data



The structural elucidation of **methyl 2-aminonicotinate** is confirmed through various spectroscopic techniques. The expected data from these analyses are crucial for its identification and quality control.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Proton NMR)	
Solvent	CDCl₃
Frequency	400 MHz
Chemical Shift (δ) ppm	Multiplicity
~8.10	dd
~7.55	dd
~6.65	dd
~5.50	br s
3.85	S



¹³ C NMR (Carbon NMR)	
Solvent	CDCl ₃
Frequency	100 MHz
Chemical Shift (δ) ppm	Assignment
~168.0	C=O (Ester)
~159.0	C2 (Pyridine, C-NH ₂)
~152.0	C6 (Pyridine)
~137.0	C4 (Pyridine)
~115.0	C5 (Pyridine)
~107.0	C3 (Pyridine, C-COOCH₃)
~51.5	-OCH₃

1.3.2. Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibration
3450 - 3300	Strong, Broad	N-H Stretch (Amino group)
3100 - 3000	Medium	C-H Stretch (Aromatic)
2950 - 2850	Medium	C-H Stretch (Methyl group)
~1700	Strong	C=O Stretch (Ester)
1620 - 1580	Strong	N-H Bend (Amino group) & C=C Stretch (Aromatic)
1250 - 1200	Strong	C-O Stretch (Ester)

1.3.3. Mass Spectrometry (MS)



Technique	Expected m/z values
Electron Ionization (EI)	152 (M ⁺ , Molecular Ion), 121 ([M-OCH ₃] ⁺), 93 ([M-COOCH ₃] ⁺)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **methyl 2-aminonicotinate** are provided below. These protocols are intended to serve as a guide for laboratory replication.

Synthesis of Methyl 2-aminonicotinate

This protocol describes the esterification of 2-aminonicotinic acid.

Materials:

- 2-Aminonicotinic acid
- Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Bicarbonate (NaHCO₃) solution (saturated)
- Ethyl Acetate (EtOAc)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- Suspend 2-aminonicotinic acid (1.0 eq) in methanol (10-15 mL per gram of acid) in a roundbottom flask.
- Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.



- Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure methyl 2-aminonicotinate.

Spectroscopic Analysis Protocols

2.2.1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified methyl 2aminonicotinate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

2.2.2. IR Spectroscopy



- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample
 with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and
 pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent
 pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

2.2.3. Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization EI): Introduce the sample into the mass spectrometer. In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Reactivity and Applications in Drug Development

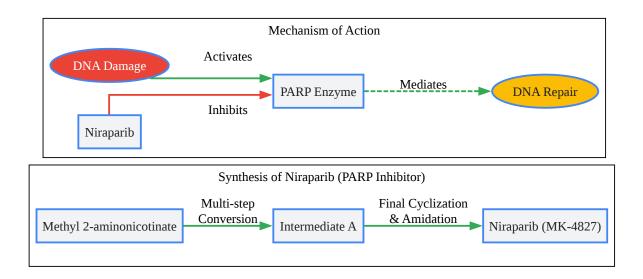
Methyl 2-aminonicotinate is a versatile precursor in organic synthesis, primarily due to the reactivity of its amino and ester functional groups. The amino group can undergo diazotization, acylation, and alkylation, while the ester can be hydrolyzed, ammonolyzed, or reduced.

A significant application of **methyl 2-aminonicotinate** is in the synthesis of inhibitors for two key enzyme families: Poly(ADP-ribose) polymerase (PARP) and phosphodiesterase 7 (PDE7).

Role in PARP Inhibitor Synthesis



Methyl 2-aminonicotinate is a crucial starting material for the synthesis of the PARP inhibitor Niraparib (MK-4827).[3][4] PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.



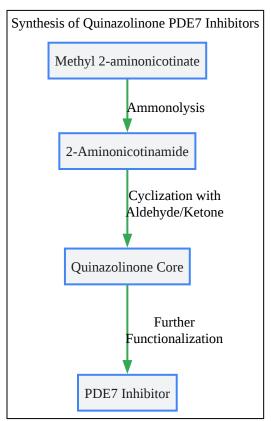
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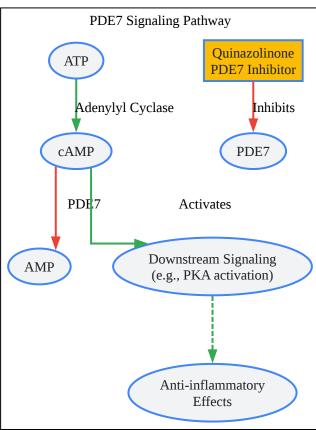
Caption: Synthetic utility of **Methyl 2-aminonicotinate** in the synthesis of the PARP inhibitor Niraparib.

Role in PDE7 Inhibitor Synthesis

Derivatives of **methyl 2-aminonicotinate** are also used to synthesize quinazolinone-based compounds that act as selective inhibitors of phosphodiesterase 7 (PDE7).[5] PDE7 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in inflammation and immune responses. PDE7 inhibitors are being investigated for the treatment of various inflammatory and neurological disorders.[6][7][8]







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Caption: Role of **Methyl 2-aminonicotinate** in synthesizing PDE7 inhibitors and their mechanism of action.

Safety and Handling

Methyl 2-aminonicotinate should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.



Conclusion

Methyl 2-aminonicotinate is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an indispensable tool in the synthesis of complex, biologically active molecules. This guide has provided a thorough overview of its key characteristics, detailed experimental procedures for its handling and analysis, and highlighted its crucial role in the development of next-generation therapeutics.

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